4-(4-ethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Overview
Description
4-(4-ethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.14019912 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research in the field of chemical synthesis has explored the β-lithiation of carboxamides, leading to the synthesis of β-substituted-α,β-unsaturated amides, which are crucial intermediates for various chemical transformations. This method provides a pathway for creating a wide range of chemically significant compounds (Katritzky, Szajda, & Lam, 1993). Moreover, the development of antiulcer agents through the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, demonstrating significant gastric acid antisecretory activity, highlights the potential of such compounds in therapeutic applications (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Materials Science Applications
In the realm of materials science, benzothiazole derivatives have been investigated for their luminescent properties, showcasing potential for white light emission in devices. These derivatives exhibit distinct emission regions, offering a method for creating white-light emitting devices with a simple fabrication process (Lu, Hu, Wang, Guo, & Yang, 2017).
Medicinal Chemistry and Pharmacology
The exploration of benzothiazole derivatives in medicinal chemistry has led to the identification of potent dipeptidyl peptidase IV (DPP-IV) inhibitors, crucial for the treatment of type 2 diabetes. These findings underline the significance of such compounds in developing new therapeutic agents (Nitta, Fujii, Sakami, Nishimura, Ohyama, et al., 2008). Additionally, the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds reveal the potential of benzothiazole derivatives in addressing microbial resistance, offering a pathway for the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-15-7-9-16(10-8-15)24-12-4-5-19(23)22-20-21-17-11-6-14(2)13-18(17)25-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJUPCLJGMWNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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